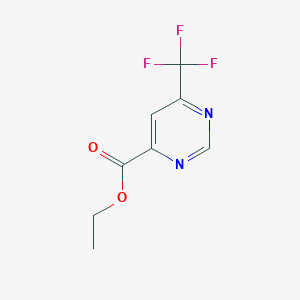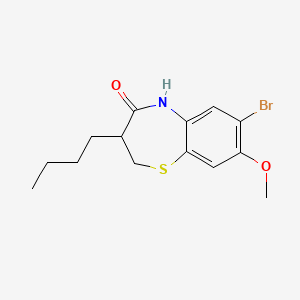![molecular formula C36H46N4O8S2 B13901781 (2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)” is a complex organic molecule characterized by its multiple chiral centers and disulfide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of disulfide bonds and the incorporation of pyrrolidine and phenylpropanoic acid moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis using advanced techniques like solid-phase peptide synthesis (SPPS) or flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenylpropanoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenylpropanoic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or biocompatibility.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The disulfide bonds can also play a role in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
- (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and the presence of disulfide bonds, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
特性
分子式 |
C36H46N4O8S2 |
|---|---|
分子量 |
726.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H46N4O8S2/c1-23(33(43)39-17-9-15-29(39)31(41)37-27(35(45)46)19-25-11-5-3-6-12-25)21-49-50-22-24(2)34(44)40-18-10-16-30(40)32(42)38-28(36(47)48)20-26-13-7-4-8-14-26/h3-8,11-14,23-24,27-30H,9-10,15-22H2,1-2H3,(H,37,41)(H,38,42)(H,45,46)(H,47,48)/t23-,24-,27+,28+,29+,30+/m1/s1 |
InChIキー |
PJAMBMPNBZGCJI-QYCYNUJFSA-N |
異性体SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
正規SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)



![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)

![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)


![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)



